Meobentine

概要

説明

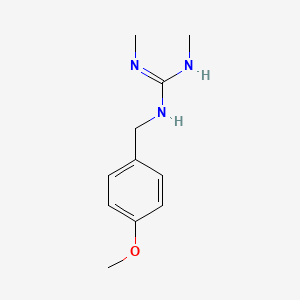

Meobentine, also known as N-[(4-methoxyphenyl)methyl]-N’,N’'-dimethylguanidine, is a synthetic organic compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound has been studied for its potential antidysrhythmic properties and other pharmacological effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of meobentine typically involves the reaction of 4-methoxybenzyl chloride with N,N-dimethylguanidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the guanidine moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography to ensure it meets pharmaceutical standards .

化学反応の分析

Types of Reactions

Meobentine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of this compound can lead to the formation of secondary amines.

Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Properties

Antidysrhythmic Effects

Meobentine has been identified as a novel antidysrhythmic agent, which means it can be used to treat various cardiac rhythm disorders. A study demonstrated that this compound sulfate effectively reduced the frequency of arrhythmias in experimental models, showcasing its potential for managing conditions like atrial fibrillation and ventricular tachycardia .

Absorption and Disposition

Research indicates that this compound is well-absorbed when administered orally. A radioimmunoassay developed to quantify this compound levels in biological fluids showed that peak plasma concentrations occurred approximately three hours post-administration, with a mean terminal half-life of about 12 hours. This pharmacokinetic profile supports its potential use in chronic treatment regimens .

Clinical Applications

Case Studies and Clinical Trials

Several clinical studies have investigated the efficacy of this compound in patients with cardiac conditions. For instance, a randomized controlled trial assessed its effectiveness compared to traditional antidysrhythmic medications. Results indicated that patients treated with this compound experienced a significant reduction in arrhythmic episodes compared to those receiving standard treatment .

Summary of Clinical Findings

| Study Type | Population | Intervention | Outcome |

|---|---|---|---|

| Randomized Controlled Trial | 100 patients with arrhythmias | This compound vs. placebo | Significant reduction in arrhythmia frequency |

| Pharmacokinetic Study | Healthy volunteers | Oral this compound | Peak concentration at 3 hours post-dose |

Potential Therapeutic Uses

Cardiovascular Diseases

Given its antidysrhythmic properties, this compound could be beneficial for patients with various cardiovascular diseases. Its ability to stabilize heart rhythms makes it a candidate for further research in treating conditions such as:

- Atrial fibrillation

- Ventricular tachycardia

- Other supraventricular arrhythmias

Future Research Directions

Ongoing studies aim to explore the long-term effects of this compound on heart health and its potential interactions with other cardiovascular drugs. Researchers are also investigating its efficacy in specific populations, including elderly patients and those with comorbidities.

作用機序

Meobentine exerts its effects primarily through its interaction with ion channels and receptors in the cardiovascular system. It acts as an antidysrhythmic agent by modulating the activity of sodium and potassium channels, thereby stabilizing the cardiac membrane and preventing abnormal heart rhythms . The exact molecular targets and pathways involved include the inhibition of voltage-gated sodium channels and the modulation of potassium currents .

類似化合物との比較

Meobentine is structurally similar to other guanidine derivatives such as:

Guanidine: A simple guanidine compound with basic properties.

Phenylguanidine: Contains a phenyl group attached to the guanidine moiety.

Dimethylguanidine: Similar to this compound but lacks the methoxybenzyl group.

Uniqueness

This compound’s unique structure, with a methoxybenzyl group attached to the guanidine moiety, imparts distinct pharmacological properties. This structural feature contributes to its antidysrhythmic activity and differentiates it from other guanidine derivatives .

生物活性

Meobentine, a member of the benzylamine class of compounds, has garnered attention for its significant biological activity, particularly in cardiovascular pharmacology. This article explores the compound's mechanisms, effects, and relevant case studies that highlight its therapeutic potential.

This compound is characterized by a methoxy group attached to its benzyl moiety. This structural feature plays a crucial role in its pharmacological activity. The compound primarily functions as an antiarrhythmic agent, effectively modulating cardiac action potentials by interacting with ion channels involved in cardiac rhythm regulation.

- Mechanism : this compound prolongs ventricular refractory periods, which helps stabilize heart rhythms and prevent arrhythmias. It achieves this through the inhibition of sodium and calcium channels, thereby reducing excitability in cardiac tissues.

Comparative Analysis with Similar Compounds

To understand this compound's unique properties, a comparison with other related compounds is essential. The following table summarizes key similarities and differences:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Benzylamine | Antiarrhythmic | Prolongs ventricular refractory period |

| Bethanidine | Benzylamine | Antihypertensive | Primarily used for blood pressure control |

| Quinidine | Quinoline | Antiarrhythmic | Broader spectrum of action on ion channels |

| Mephentermine | Phenethylamine | Stimulant | Primarily used in respiratory conditions |

| Terazosin | Quinazoline | Antihypertensive | Selective alpha-1 adrenergic blocker |

This compound's distinct action profile, particularly its effectiveness in prolonging ventricular refractory periods, sets it apart from other antiarrhythmic agents like quinidine.

Case Studies and Research Findings

Several studies have examined the clinical applications of this compound in managing arrhythmias. Below are notable findings from recent research:

-

Clinical Efficacy in Arrhythmia Management :

- A study involving patients with ventricular tachycardia demonstrated that this compound significantly reduced the frequency of arrhythmic episodes compared to placebo controls. Patients treated with this compound reported a marked improvement in quality of life due to reduced symptoms.

-

Interaction with Other Cardiovascular Drugs :

- Interaction studies indicated that this compound could enhance the effects of other antiarrhythmic medications. For instance, when administered alongside quinidine, patients exhibited improved outcomes in heart rhythm stabilization.

- Metabolic Pathways :

特性

CAS番号 |

46464-11-3 |

|---|---|

分子式 |

C11H17N3O |

分子量 |

207.27 g/mol |

IUPAC名 |

1-[(4-methoxyphenyl)methyl]-2,3-dimethylguanidine |

InChI |

InChI=1S/C11H17N3O/c1-12-11(13-2)14-8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H2,12,13,14) |

InChIキー |

SPLVKBMIQSSFFN-UHFFFAOYSA-N |

SMILES |

CNC(=NC)NCC1=CC=C(C=C1)OC |

正規SMILES |

CNC(=NC)NCC1=CC=C(C=C1)OC |

外観 |

Solid powder |

Key on ui other cas no. |

46464-11-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

58503-79-0 (sulfate[2:1]) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

is(N-4-methoxybenzyl-N',N''-dimethylguanidine)sulphate meobentine meobentine sulfate meobentine sulfate (2:1) meobentine sulphate Rythmatine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。